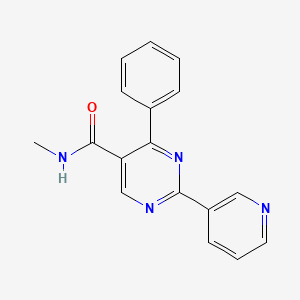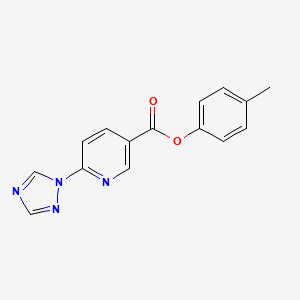
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as MPNT, is a chemical compound that belongs to the family of triazole derivatives. It has been synthesized using various methods, and its potential applications in scientific research have been explored.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, are prominent for their structural diversity and extensive range of biological activities, making them a focal point for new drug development. These compounds are under continuous study due to their potential in treating a wide array of diseases, and are especially noted for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for novel, more efficient methods of synthesizing these compounds is underscored, given their potential in addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have shown a wide spectrum of biological activities. They have been recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The versatility in chemical modeling of 1,2,4-triazoles allows for the development of new compounds with significant biological activities, making them a promising direction in scientific research (Ohloblina, 2022).
Triazoles in Antiseizure Medication Development
Triazoles have also gained attention in the field of antiseizure medication. The review of 1,2,4-triazole derivatives in antiseizure therapeutic development suggests that these compounds hold a distinct place in heterocyclic chemistry due to their diverse properties and bioactivities. Their potential value in the field of antiseizure therapeutics has been increasingly recognized, indicating that further development of 1,2,4-triazole-containing compounds could be beneficial in clinical settings (Wang et al., 2022).
Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole
Outside the realm of pharmaceuticals, 1,2,4-triazole derivatives are being explored for their utility in the development of proton-conducting fuel cell membranes. The incorporation of 1H-1,2,4-triazole into polymers is shown to significantly improve the characteristics of electrolyte membranes, indicating their potential in creating advanced materials for a variety of industrial applications (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
(4-methylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-2-5-13(6-3-11)21-15(20)12-4-7-14(17-8-12)19-10-16-9-18-19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHZZALQUAOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(2,6-dichlorobenzyl)hydroxylamine](/img/structure/B3134262.png)
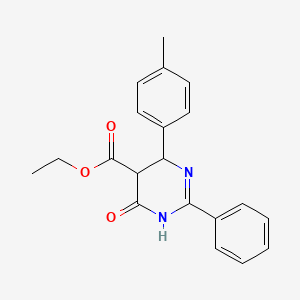
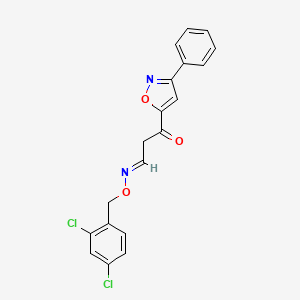
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
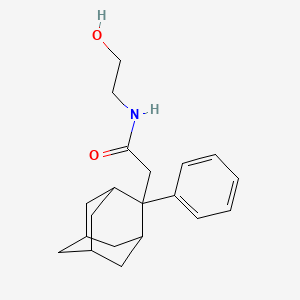
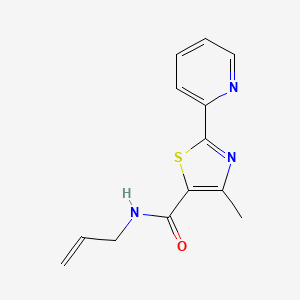
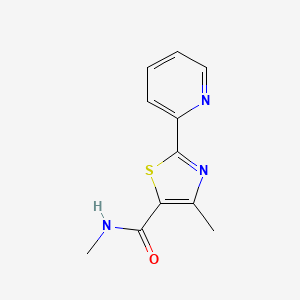
![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)

![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
